An In-Depth Technical Guide to the Crystal Structure Analysis of (3-(Diphenylphosphoryl)phenyl)boronic Acid
An In-Depth Technical Guide to the Crystal Structure Analysis of (3-(Diphenylphosphoryl)phenyl)boronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry and materials science, the rational design of functional molecules is paramount. The compound (3-(Diphenylphosphoryl)phenyl)boronic acid represents a fascinating conjunction of two highly influential chemical moieties: the boronic acid group and the diphenylphosphoryl group.
The boronic acid functional group, -B(OH)₂, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond synthesis, its unique ability to form reversible covalent bonds with diols has positioned it as a critical pharmacophore for enzyme inhibition and a versatile component in glucose sensors.[1] The boronic acid moiety is a mild Lewis acid with a trigonal planar, sp²-hybridized boron atom, which can readily accept a lone pair to become tetrahedral, a feature central to its mechanism of action in biological systems.[2]
On the other hand, the diphenylphosphoryl group, -P(O)(C₆H₅)₂, brings a distinct set of properties. The phosphoryl oxygen (P=O) is an excellent hydrogen bond acceptor, a characteristic that heavily influences the supramolecular chemistry and crystal packing of organophosphorus compounds.[3][4] This group imparts thermal and chemical stability and can engage in various non-covalent interactions, making it a valuable building block in crystal engineering—the design and synthesis of functional solid-state structures.[5]
The combination of these two groups in a single molecule creates a bifunctional scaffold with significant potential. Understanding its precise three-dimensional structure is not merely an academic exercise; it is the key to unlocking its function. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing atomic-resolution data on molecular geometry and the intricate network of intermolecular interactions that govern a material's bulk properties.[6][7][8] This guide provides a comprehensive walkthrough of the process, from obtaining suitable crystals to the in-depth analysis of the crystal structure and its implications.
Part 1: The Experimental Workflow: From Synthesis to Diffraction
The journey to a crystal structure begins with the synthesis of the compound and the meticulous process of growing a single crystal suitable for analysis.
Synthesis and Crystallization Protocol
A plausible synthetic route involves the palladium-catalyzed Miyaura borylation of a suitable precursor, such as 3-bromophenyl-diphenylphosphine oxide.
Step-by-Step Synthesis & Crystallization:
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Reaction Setup: To a solution of 3-bromophenyl-diphenylphosphine oxide (1.0 eq) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).
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Reaction Execution: Purge the mixture with an inert gas (e.g., argon) and heat to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup & Hydrolysis: After cooling, filter the reaction mixture and concentrate the solvent. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an acid (e.g., aqueous HCl) or by silica gel column chromatography.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain (3-(Diphenylphosphoryl)phenyl)boronic acid as a solid powder.
-
Single Crystal Growth: The key to successful SC-XRD is a high-quality single crystal (ideally >0.1 mm in all dimensions) with minimal defects.[9] Slow evaporation is a common and effective technique:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, or ethyl acetate) in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
The slow decrease in solubility will, under ideal conditions, lead to the formation of well-ordered single crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The fundamental principle is Bragg's Law, which relates the wavelength of incident X-rays, the spacing between crystal lattice planes, and the angle of diffraction.
Experimental Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.
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Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.
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Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles and recording the intensities and positions of the thousands of diffracted X-ray reflections.
}
Caption: Workflow from synthesis to structural analysis.Part 2: Structure Solution and Refinement
The collected diffraction data is a reciprocal-space representation of the crystal. Computational methods are required to translate this into a real-space atomic model.
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
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Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Structure Refinement: The model is refined against the experimental data using least-squares methods. This process optimizes atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF).
Table 1: Representative Crystal Data and Structure Refinement Parameters. (Note: As a specific CIF file for the title compound is not publicly available, these are typical values presented for illustrative purposes.)
| Parameter | Value |
| Empirical formula | C₁₈H₁₆BO₃P |
| Formula weight | 322.10 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 11.8 Å, β = 98.5° |
| Volume | 1865 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.145 Mg/m³ |
| Absorption coefficient | 0.15 mm⁻¹ |
| Reflections collected | 15200 |
| Independent reflections | 4300 [R(int) = 0.04] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |
| Goodness-of-fit (S) | 1.05 |
Part 3: In-Depth Structural Analysis
The refined crystal structure provides a wealth of information about both the individual molecule and its aggregation in the solid state.
Intramolecular Geometry
The analysis begins with the geometry of a single molecule. This includes precise bond lengths, bond angles, and torsion angles that define the molecule's conformation. For (3-(Diphenylphosphoryl)phenyl)boronic acid, key points of interest would be:
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The planarity of the central phenyl ring.
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The torsion angle between the plane of the boronic acid group and the phenyl ring. This is often non-zero due to steric hindrance with the ortho-hydrogen.[10]
-
The geometry around the phosphorus atom, which is expected to be tetrahedral.
-
The C-P-C and O=P-C bond angles.
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The orientation of the two phenyl rings attached to the phosphorus atom.
Table 2: Selected Representative Bond Lengths and Angles. (Based on data from phenylboronic acid and related organophosphorus structures.)[11]
| Bond/Angle | Length (Å) / Degrees (°) | Description |
| B-C(phenyl) | ~1.56 Å | Boron-carbon bond |
| B-O | ~1.37 Å | Boron-oxygen bond |
| P=O | ~1.48 Å | Phosphoryl double bond |
| P-C(phenyl) | ~1.80 Å | Phosphorus-carbon single bond |
| O-B-O | ~116° | Angle within the boronic acid group |
| C-B-O | ~119°, ~125° | Asymmetry due to crystal packing forces |
| C-P-C | ~106° | Angle between phenyl rings on phosphorus |
| O=P-C | ~112° | Angle involving the phosphoryl oxygen |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing describes how individual molecules arrange themselves to form the solid-state lattice. This arrangement is dictated by a hierarchy of non-covalent interactions.[12][13]
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Primary Hydrogen Bonding Motif: The most dominant interaction for phenylboronic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[14] This creates a robust eight-membered ring, often referred to as an R²₂(8) supramolecular synthon.[15] This motif is the principal driving force for the crystal assembly.
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Role of the Phosphoryl Group: The phosphoryl oxygen (P=O) is a potent hydrogen bond acceptor. In the absence of stronger donors (like O-H), it readily interacts with weaker C-H donors from neighboring phenyl rings (C-H···O=P). These interactions, while weaker than the O-H···O bonds, are numerous and act as crucial secondary forces that guide the three-dimensional packing of the primary boronic acid dimers.[3]
-
π-Interactions: The multiple phenyl rings provide ample opportunity for π-π stacking and C-H···π interactions. These dispersive forces help to maximize packing efficiency and contribute significantly to the overall lattice energy.[16]
}
Caption: Key intermolecular hydrogen bonding motifs.Table 3: Representative Hydrogen Bond Geometry. (Based on data from phenylboronic acid and related organophosphorus structures.)
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) | Symmetry | Motif |
| O-H···O | 0.84 | 1.85 | 2.68 | 175 | -x,-y,-z | R²₂(8) |
| C-H···O=P | 0.95 | 2.45 | 3.38 | 165 | x, y-1, z | Chain |
(D = donor atom, H = hydrogen, A = acceptor atom)
Part 4: Hirshfeld Surface Analysis: Quantifying Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal.[10][17] The analysis partitions crystal space, generating a unique surface for each molecule. This surface can be color-mapped with various properties, providing intuitive insights into crystal packing.
Protocol for Hirshfeld Surface Analysis using CrystalExplorer:
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Input: A Crystallographic Information File (CIF) from the refined structure is required.
-
Surface Generation: Import the CIF into the CrystalExplorer software and generate the Hirshfeld surface around the molecule of interest.
-
Property Mapping: Map properties onto the surface:
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dₙₒᵣₘ : This property highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum (key hydrogen bonds), white regions represent contacts around the vdW distance, and blue regions indicate longer contacts.
-
Shape Index: Identifies complementary hollows (red) and bumps (blue) where molecules pack together. It is particularly useful for visualizing π-π stacking, which appears as adjacent red and blue triangles.
-
-
Fingerprint Plots: Generate 2D "fingerprint plots," which are histograms of all intermolecular contacts. These plots can be deconstructed to show the percentage contribution of each type of contact (e.g., O···H, H···H, C···H) to the total Hirshfeld surface area, providing a quantitative summary of the packing forces.
Table 4: Representative Contributions to the Hirshfeld Surface Area. (Based on data from 3-cyanophenylboronic acid.)[18]
| Contact Type | Contribution (%) | Description |
| H···H | ~40-50% | Non-specific van der Waals interactions |
| O···H / H···O | ~20-25% | Represents O-H···O and C-H···O hydrogen bonds |
| C···H / H···C | ~10-15% | C-H···π interactions |
| C···C | ~5-10% | π-π stacking interactions |
| B···H / H···B | ~3-5% | Contacts involving the boron atom |
| P···H / H···P | ~3-5% | Contacts involving the phosphorus atom |
| Other | ~1-5% | Minor contributions |
Part 5: Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of (3-(Diphenylphosphoryl)phenyl)boronic acid has profound implications.
-
For Drug Development:
-
Target Interaction: The boronic acid group is known to form a reversible, tetrahedral covalent adduct with the catalytic serine residue in serine proteases.[2] The crystal structure provides the precise geometry of the "warhead," which is critical for computational docking and rational inhibitor design.
-
Polymorphism: Different crystal packing arrangements (polymorphs) can have drastically different physical properties, including solubility and bioavailability. A thorough structural analysis is the first step in identifying and controlling polymorphism, a critical aspect of pharmaceutical development.
-
Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its likely bioactive conformation. The orientation of the diphenylphosphoryl group relative to the boronic acid is key for understanding how the molecule will fit into a protein's binding pocket.
-
-
For Materials Science:
-
Crystal Engineering: The identification of robust supramolecular synthons, like the R²₂(8) boronic acid dimer and the C-H···O=P interactions, provides a blueprint for designing new multi-component crystals (co-crystals) with tailored architectures and properties (e.g., for non-linear optics or gas storage).[1]
-
Physical Properties: The network of intermolecular interactions directly influences the material's melting point, hardness, and stability. Understanding the crystal packing allows for the prediction and tuning of these bulk properties.[19]
-
Conclusion
The crystal structure analysis of (3-(Diphenylphosphoryl)phenyl)boronic acid is a multi-faceted process that bridges synthetic chemistry, advanced analytical techniques, and computational modeling. The analysis reveals not only the precise atomic arrangement of the molecule but, more importantly, the subtle hierarchy of intermolecular forces that govern its assembly into a functional material. The classic boronic acid dimer provides the primary structural motif, which is then organized into a three-dimensional architecture by a network of weaker C-H···O=P and π-interactions. This detailed structural knowledge is indispensable for rationally designing next-generation enzyme inhibitors and advanced functional materials.
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